molecular formula C11H12FNO3 B6629968 (4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone

(4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone

Numéro de catalogue B6629968
Poids moléculaire: 225.22 g/mol
Clé InChI: UECNOEYIMZHRMX-QMMMGPOBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone, also known as Lorcaserin, is a weight-loss drug that was approved by the FDA in 2012. It is a selective serotonin receptor agonist that works by suppressing appetite and promoting satiety. In

Applications De Recherche Scientifique

(4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone has been extensively studied for its potential in treating obesity and related metabolic disorders. In clinical trials, it has been shown to significantly reduce body weight and improve glycemic control in overweight and obese patients. It has also been investigated for its effects on cardiovascular health, with some studies suggesting that it may reduce the risk of cardiovascular events in high-risk patients.

Mécanisme D'action

(4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone works by selectively activating the 5-HT2C serotonin receptor in the brain. This receptor is involved in regulating appetite and satiety, and its activation leads to decreased food intake and increased feelings of fullness. (4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone also has some activity at the 5-HT2B receptor, which has been linked to cardiac valve disease in some other weight-loss drugs. However, (4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone has not been associated with this side effect.
Biochemical and Physiological Effects:
(4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone has been shown to reduce food intake and body weight in both animal and human studies. It also improves glycemic control and lipid metabolism in obese patients with diabetes. (4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone has been found to have a low potential for abuse and dependence, and it does not appear to have significant effects on mood or cognitive function.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using (4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone in lab experiments is its specificity for the 5-HT2C receptor, which allows for more targeted and precise manipulation of this pathway. However, (4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone is a relatively new drug, and its long-term effects and safety profile are not yet well-established. Additionally, its use may be limited by its high cost and restricted availability.

Orientations Futures

There are several potential future directions for research on (4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone. One area of interest is its potential for treating other metabolic disorders, such as non-alcoholic fatty liver disease and insulin resistance. Another area of focus is its effects on the gut microbiome, which has been shown to play a role in energy balance and metabolism. Additionally, further studies may explore the use of (4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone in combination with other weight-loss drugs or behavioral interventions to optimize its efficacy.

Méthodes De Synthèse

The synthesis of (4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone involves the condensation of 4-fluoro-2-hydroxybenzaldehyde with (S)-3-hydroxypyrrolidine in the presence of sodium triacetoxyborohydride. The resulting product is then treated with acetic anhydride to yield (4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone. This method was first reported in 2009 by Arena Pharmaceuticals, the company that developed and marketed (4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone.

Propriétés

IUPAC Name

(4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c12-7-1-2-9(10(15)5-7)11(16)13-4-3-8(14)6-13/h1-2,5,8,14-15H,3-4,6H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECNOEYIMZHRMX-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=C(C=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C(=O)C2=C(C=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.